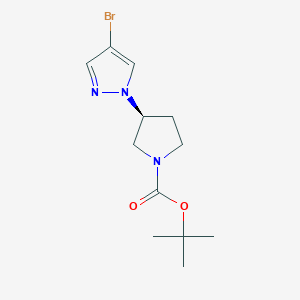

tert-Butyl (S)-3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13795434

Molecular Formula: C12H18BrN3O2

Molecular Weight: 316.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18BrN3O2 |

|---|---|

| Molecular Weight | 316.19 g/mol |

| IUPAC Name | tert-butyl (3S)-3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H18BrN3O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8H2,1-3H3/t10-/m0/s1 |

| Standard InChI Key | JCPSQLNKHVGZJG-JTQLQIEISA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=C(C=N2)Br |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)Br |

Introduction

Chemical Structure and Stereochemistry

The compound’s molecular formula is C₁₂H₁₈BrN₃O₂, with a molecular weight of 316.19 g/mol . Its structure consists of:

-

A pyrrolidine ring with (S)-configuration at the third carbon.

-

A tert-butyl carbamate group (Boc) at the 1-position, providing steric protection and facilitating deprotection under acidic conditions.

-

A 4-bromo-1H-pyrazole substituent at the 3-position, offering sites for further functionalization via cross-coupling reactions .

Key Structural Features:

| Property | Value/Description | Source |

|---|---|---|

| IUPAC Name | tert-Butyl (3S)-3-(4-bromopyrazol-1-yl)pyrrolidine-1-carboxylate | |

| SMILES | CC(C)(C)OC(=O)N1CCC@HN2C=C(Br)C=N2 | |

| Chirality | (S)-configuration at C3 | |

| XLogP3 | 2.76 | |

| Topological Polar Surface Area (TPSA) | 47.36 Ų |

The (S)-enantiomer’s stereochemistry is critical for its interactions with biological targets, as evidenced by studies on analogous compounds .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves nucleophilic substitution or Mitsunobu reactions to introduce the pyrazole moiety to the pyrrolidine ring. A representative method includes:

-

Boc Protection: Pyrrolidine is protected with a tert-butyloxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Optimization Strategies

-

Solvent Systems: Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) enhance reaction efficiency .

-

Bases: Cesium carbonate or sodium hydride improves nucleophilic displacement .

-

Temperature: Reactions are typically conducted at 80–110°C to accelerate kinetics .

Applications in Drug Discovery

Pharmaceutical Intermediates

The compound’s bromine atom enables Suzuki-Miyaura or Buchwald-Hartwig couplings, making it a precursor to kinase inhibitors or GPCR modulators . For example:

-

Anticancer Agents: Analogues with iodine or amino substituents show activity against tyrosine kinases .

-

Neurological Therapeutics: Chiral pyrrolidine derivatives are explored for dopamine receptor targeting .

Case Study: Enantiomeric Specificity

The (S)-enantiomer exhibits distinct biological activity compared to the (R)-form. For instance:

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Solubility in DMSO | 10 mM (clear solution) | |

| LogP | 2.76 (predicted) | |

| Storage Conditions | 2–8°C, sealed, dry |

ADME Profile

| Hazard Statement | Precautionary Measure |

|---|---|

| H302 (Harmful if swallowed) | Avoid ingestion; use PPE |

| H315/H319 (Skin/Eye irritation) | Wear gloves/eye protection |

| H335 (Respiratory irritation) | Use in ventilated areas |

Comparative Analysis of Enantiomers

The (S)- and (R)-enantiomers exhibit divergent pharmacological profiles:

| Parameter | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Synthetic Accessibility | Requires chiral resolution | Commercially available |

| Biological Activity | Higher target selectivity | Reduced efficacy |

| Cost | $350–$500/g | $200–$300/g |

These differences underscore the importance of enantiomeric purity in drug development .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume